2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a benzo[d][1,3]dioxol-5-yl (benzodioxole) group and a thiazole ring substituted with a pyridin-3-ylamino moiety. The benzodioxole group is a common pharmacophore in medicinal chemistry, known for enhancing metabolic stability and binding affinity to biological targets such as kinases or GPCRs . The thiazole ring, a five-membered heterocycle with nitrogen and sulfur atoms, contributes to π-π stacking interactions and hydrogen bonding, which are critical for target engagement.
Synthesis of analogous compounds involves coupling benzodioxole-containing carboxylic acids with amine-functionalized thiazole intermediates using activating agents like HATU and DIPEA in polar aprotic solvents (e.g., DMF) . Purification typically employs preparative HPLC to achieve >95% purity .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S/c28-22(11-15-3-8-20-21(10-15)30-14-29-20)25-17-6-4-16(5-7-17)19-13-31-23(27-19)26-18-2-1-9-24-12-18/h1-10,12-13H,11,14H2,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLAMSOFBPLGLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=CC=C(C=C3)C4=CSC(=N4)NC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It has been found to interact with several genes such asA1BG , A2M , AAAS , AAGAB , and AAK1 . These genes play various roles in cellular processes, including protein synthesis, signal transduction, and cellular homeostasis.
Mode of Action
It has been observed to alter the expression of several genes. For instance, it results in decreased expression of A1BG mRNA and increased expression of A2M and AAK1 mRNA. This suggests that the compound may act by modulating gene expression.
Biochemical Pathways
Given its observed gene interactions, it can be inferred that it may influence various biochemical pathways associated with the function of these genes.
Result of Action
The compound’s action results in molecular and cellular effects such as altered gene expression. For example, it has been observed to decrease the expression of A1BG mRNA and increase the expression of A2M and AAK1 mRNA. These changes in gene expression can have various downstream effects, potentially influencing cellular processes such as protein synthesis, signal transduction, and cellular homeostasis.
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide , often referred to as a heterocyclic derivative, has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Molecular Formula: C22H20N4O3
Molecular Weight: 384.39 g/mol
CAS Number: 301836-41-9
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. Specifically, it has shown notable inhibition against certain kinases and has been evaluated for its antiviral properties.
Antiviral Properties
Recent studies have highlighted the antiviral potential of heterocyclic compounds similar to our target compound. For instance, derivatives containing thiazole and pyridine moieties have been investigated for their efficacy against viral infections such as HSV-1 and others.
Key Findings:
- Compounds with similar structures exhibited IC50 values ranging from 6.0 to 20 μg/100 μl against HSV-1, indicating significant antiviral activity with low cytotoxicity (CC50 values between 16 and 20 μg/100 μl) .
- The presence of the pyridine group in the structure is believed to enhance binding affinity to viral proteins, thereby inhibiting replication .
Anticancer Activity
The compound has also been studied for its anticancer properties. Research indicates that compounds with benzo[d][1,3]dioxole and thiazole structures can induce apoptosis in cancer cells through various mechanisms.
Case Study:
In a study evaluating a series of thiazole derivatives, one compound demonstrated a significant reduction in cell viability in cancer cell lines with an IC50 value of approximately 10 μM. The mechanism was linked to the activation of caspase pathways leading to programmed cell death .
Table 1: Biological Activity Summary
| Activity Type | Target Virus/Cancer | IC50 (μg/100 μl) | CC50 (μg/100 μl) |
|---|---|---|---|
| Antiviral | HSV-1 | 6.0 - 20 | 16 - 20 |
| Anticancer | Various Cancer Lines | ~10 | Not specified |
Research Findings
- Antiviral Efficacy : A derivative similar to our compound showed up to 91% inhibition of HSV replication at a concentration of 50 μM , demonstrating potent antiviral activity .
- Enzyme Inhibition : Binding studies indicated that the compound interacts with mitogen-activated protein kinases (MAPKs), which are crucial in cellular signaling pathways related to inflammation and cancer progression .
- Cytotoxicity Studies : Cytotoxicity assays revealed that while exhibiting antiviral properties, the compound maintains a favorable safety profile with high CC50 values compared to its IC50 values, suggesting selective toxicity towards viral or cancer cells rather than normal cells .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Molecular Properties
The table below compares the target compound with structurally related acetamide derivatives:
Key Observations:
Heterocycle Impact: Thiazole-containing compounds (target and ) exhibit higher molecular weights due to sulfur incorporation, which may improve membrane permeability compared to isoxazole derivatives .
Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance metabolic resistance but may reduce solubility. Pyridin-3-ylamino (target) versus pyridin-4-yl (10p in ): The 3-position substitution in the target compound facilitates stronger hydrogen bonding with Asp86 in kinase ATP pockets, as observed in docking studies .
Key Observations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
